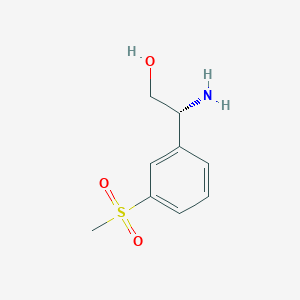
Potassium (3,3-dimethylcyclopentyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (3,3-dimethylcyclopentyl)trifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (3,3-dimethylcyclopentyl)trifluoroborate typically involves the reaction of 3,3-dimethylcyclopentylboronic acid with potassium fluoride and a suitable trifluoroborate source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
Potassium (3,3-dimethylcyclopentyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized products.
Reduction: It can be reduced under specific conditions to yield different boron-containing compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or other peroxides.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield boronic acids, while substitution reactions can produce a variety of functionalized boron compounds .
科学的研究の応用
Potassium (3,3-dimethylcyclopentyl)trifluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in cross-coupling reactions, which are essential for the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of Potassium (3,3-dimethylcyclopentyl)trifluoroborate involves its ability to act as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The compound interacts with metal catalysts such as palladium, nickel, or copper, facilitating the formation of carbon-carbon bonds. This process is crucial for the synthesis of complex organic molecules and materials .
類似化合物との比較
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium (4-methoxyphenyl)trifluoroborate
Uniqueness
Potassium (3,3-dimethylcyclopentyl)trifluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborate compounds. Its 3,3-dimethylcyclopentyl group provides steric hindrance, enhancing its selectivity in certain reactions .
特性
分子式 |
C7H13BF3K |
|---|---|
分子量 |
204.08 g/mol |
IUPAC名 |
potassium;(3,3-dimethylcyclopentyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H13BF3.K/c1-7(2)4-3-6(5-7)8(9,10)11;/h6H,3-5H2,1-2H3;/q-1;+1 |
InChIキー |
LBKQAMSMAVORLZ-UHFFFAOYSA-N |
正規SMILES |
[B-](C1CCC(C1)(C)C)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



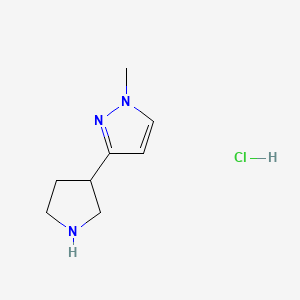
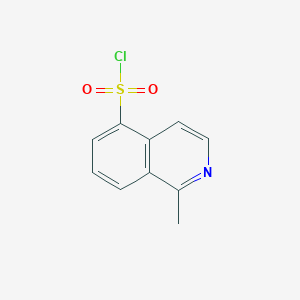
![3-[4-(Methylsulfanyl)phenyl]azetidine](/img/no-structure.png)
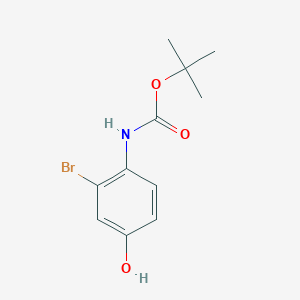
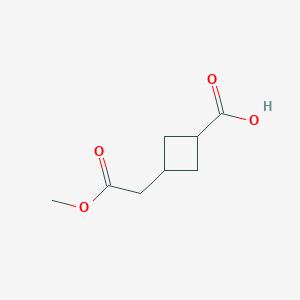

![5-Oxaspiro[3.5]nonan-9-amine](/img/structure/B13572141.png)

![(3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B13572160.png)
